molecular formula C7H8N4 B8525758 N-methyl-3H-imidazo[4,5-c]pyridin-2-amine

N-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Cat. No. B8525758
M. Wt: 148.17 g/mol
InChI Key: HNELIXXUKVEMMG-UHFFFAOYSA-N
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Patent
US05057525

Procedure details

A mixture of 7.3 parts of N-(3-amino-4-pyridinyl)-N'- methylthiourea, 15 parts of mercury (II)oxide, 90 parts of tetrahydrofuran and 80 parts of acetonitrile was stirred and refluxed for 20 hours. The reaction mixture was filtered hot over Hyflo and the filter-cake was washed with 240 parts of boiling ethanol. The filtrate was evaporated in vacuo and the residue was boiled in acetonitrile. The product was filtered off and dried, yielding 5 parts of N-methyl-3H-imidazo[4,5-c]pyridin-2-amine; mp. 255.7° C. (intermediate 96).
Name
N-(3-amino-4-pyridinyl)-N'- methylthiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH:8][C:9]([NH:11][CH3:12])=S.O1CCCC1>[Hg]=O.C(#N)C>[CH3:12][NH:11][C:9]1[NH:1][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][C:7]=2[N:8]=1

Inputs

Step One
Name
N-(3-amino-4-pyridinyl)-N'- methylthiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=CC1NC(=S)NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot over Hyflo
WASH
Type
WASH
Details
the filter-cake was washed with 240 parts of boiling ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC2=C(C=NC=C2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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